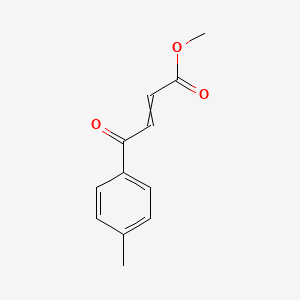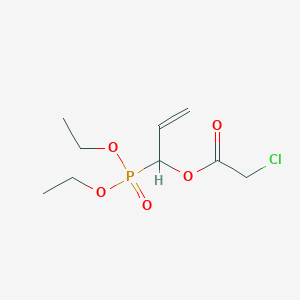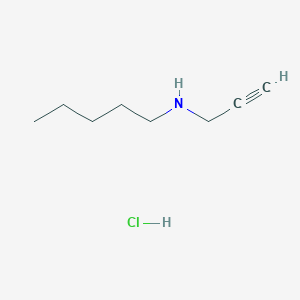
N-prop-2-ynylpentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-prop-2-ynylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H15NClH It is a derivative of propargylamine, which is known for its various applications in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
N-prop-2-ynylpentan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of pentan-1-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as copper(II) chloride can enhance the reaction efficiency, and solvent-free conditions are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-prop-2-ynylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated amines.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-prop-2-ynylpentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Mechanism of Action
The mechanism of action of N-prop-2-ynylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-propargylbenzylamine: Another propargylamine derivative with similar enzyme inhibitory properties.
Rasagiline: A selective monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective effects.
Uniqueness
N-prop-2-ynylpentan-1-amine;hydrochloride is unique due to its specific molecular structure, which allows for selective interactions with certain enzymes and receptors. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other similar compounds .
Properties
CAS No. |
53146-03-5 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
N-prop-2-ynylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-3-5-6-8-9-7-4-2;/h2,9H,3,5-8H2,1H3;1H |
InChI Key |
YGLBGFWKUGCISQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



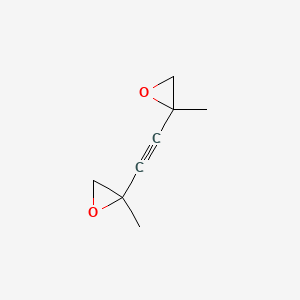
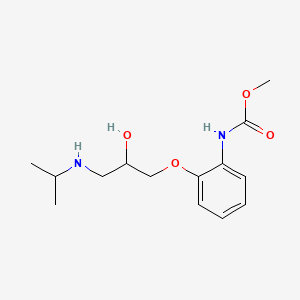
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
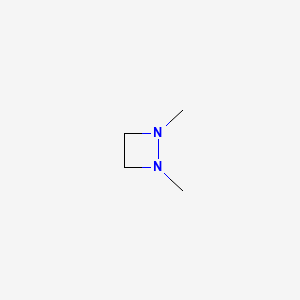
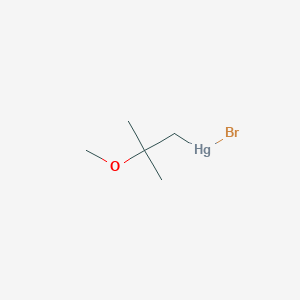

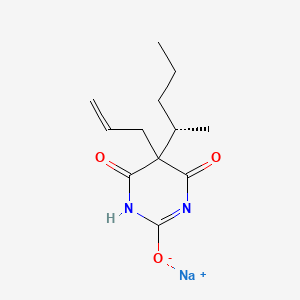
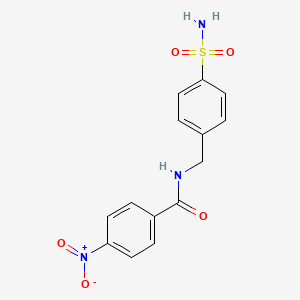

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
